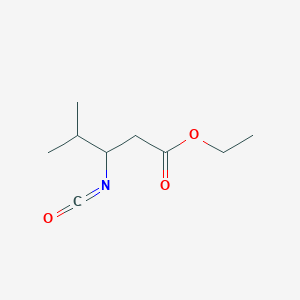

Ethyl 3-isocyanato-4-methylpentanoate

Description

Ethyl 3-isocyanato-4-methylpentanoate (CAS: 90943-07-0) is an organic compound characterized by an ethyl ester backbone, a branched 4-methylpentanoate chain, and a reactive isocyanate (-NCO) group at the third carbon position. This structure confers unique reactivity, making it valuable in synthesizing polymers, pharmaceuticals, and agrochemicals. The isocyanate group enables participation in urea/urethane-forming reactions, while the ethyl ester enhances solubility in organic solvents . Notably, this compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or regulatory constraints .

Propriétés

IUPAC Name |

ethyl 3-isocyanato-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-9(12)5-8(7(2)3)10-6-11/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXXAXGHIWYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-isocyanato-4-methylpentanoate can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethylsilyl ethers.

Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods

In industrial settings, the production of ethyl 3-isocyanato-4-methylpentanoate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-isocyanato-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DMSO and trifluoroacetic anhydride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Ethyl 3-isocyanato-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of ethyl 3-isocyanato-4-methylpentanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable urea, carbamate, and thiocarbamate linkages, which are crucial in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Ethyl Isocyanates

Reactivity and Stability

- Aromatic vs. Aliphatic Systems: Compounds with aromatic substituents (e.g., Ethyl 3-isocyanatobenzoate) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic analogs like Ethyl 3-isocyanato-4-methylpentanoate may degrade faster under heat .

- Solubility: The ethyl ester group enhances solubility in polar aprotic solvents (e.g., ethyl acetate, as noted in spice extractions ), but the branched chain may reduce miscibility compared to simpler esters like ethyl formate .

Research Findings and Challenges

- Bioactivity: While ethyl acetate extracts of spices like turmeric and ginger show antifungal bioactivity , Ethyl 3-isocyanato-4-methylpentanoate’s reactivity likely limits direct biological use.

- Synthetic Limitations: The discontinuation of Ethyl 3-isocyanato-4-methylpentanoate (as noted by CymitQuimica ) may reflect challenges in purification or competing demand for less hindered isocyanates.

Activité Biologique

Ethyl 3-isocyanato-4-methylpentanoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-isocyanato-4-methylpentanoate is characterized by an isocyanate functional group, which is known for its reactivity in various chemical reactions. The presence of the isocyanate group allows for nucleophilic attack, making it a versatile compound in organic synthesis and medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Functional Groups | Isocyanate, Ester |

| Reactivity | Nucleophilic and electrophilic |

The biological activity of ethyl 3-isocyanato-4-methylpentanoate can be attributed to its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amino acids and proteins, potentially leading to the formation of carbamates or ureas. This property has implications in modulating enzyme activity and influencing biochemical pathways, such as:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes by modifying active sites.

- Substrate Activity: It may also serve as a substrate in biochemical reactions, participating in metabolic pathways.

Synthesis and Derivatives

The synthesis of ethyl 3-isocyanato-4-methylpentanoate typically involves the reaction of an appropriate carbonyl compound with an isocyanide precursor under basic conditions. This method allows for the formation of various derivatives that may exhibit distinct biological activities.

Synthetic Route Example

- Starting Material: Ethyl 4-methylpentanoate.

- Reagent: Isocyanide precursor.

- Conditions: Basic medium (e.g., sodium hydroxide).

- Product: Ethyl 3-isocyanato-4-methylpentanoate.

Biological Activity Studies

Recent studies have evaluated the biological activities of ethyl 3-isocyanato-4-methylpentanoate, focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity Evaluation

A study conducted on various cancer cell lines demonstrated that ethyl 3-isocyanato-4-methylpentanoate exhibits significant cytotoxic effects. The compound was tested against glioblastoma cells, showing a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma (U87) | 15 |

| Breast Cancer (MCF7) | 20 |

| Lung Cancer (A549) | 25 |

Case Studies

- Cytotoxic Effects on Glioblastoma Cells:

-

Modulation of Enzymatic Activity:

- Another study indicated that the compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.